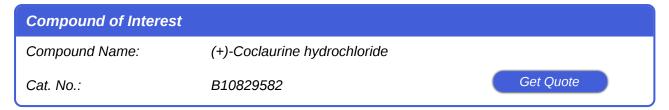


# A Technical Guide to the Physicochemical Properties of (+)-Coclaurine Hydrochloride

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For Researchers, Scientists, and Drug Development Professionals

#### Introduction

(+)-Coclaurine hydrochloride is the salt form of (+)-coclaurine, a naturally occurring benzyltetrahydroisoquinoline alkaloid found in various plant species. As a member of this significant class of bioactive molecules, (+)-coclaurine and its derivatives are of considerable interest in pharmacology and medicinal chemistry. This technical guide provides a comprehensive overview of the core physicochemical properties of (+)-Coclaurine hydrochloride, offering essential data and methodologies for researchers engaged in its study and development. A thorough understanding of these properties is fundamental to predicting the compound's behavior in biological systems, guiding formulation development, and ensuring analytical reproducibility.

# **Core Physicochemical Properties**

The following tables summarize the key physicochemical identifiers and properties for **(+)-Coclaurine hydrochloride** and its corresponding free base, **(+)-Coclaurine**. Quantitative data has been compiled from various sources to provide a comparative overview.

#### **Table 1: General and Chemical Identifiers**



Property	(+)-Coclaurine Hydrochloride	(+)-Coclaurine (Free Base)
IUPAC Name	(1R)-1-[(4- hydroxyphenyl)methyl]-6- methoxy-1,2,3,4- tetrahydroisoquinolin-7- ol;hydrochloride[1]	(1R)-1-[(4- hydroxyphenyl)methyl]-6- methoxy-1,2,3,4- tetrahydroisoquinolin-7-ol[2]
Synonyms	(+)-(R)-Coclaurine HCl, d- Coclaurine HCl	(+)-(R)-Coclaurine, d- Coclaurine
CAS Number	19894-19-0[1]	2196-60-3[2]
Molecular Formula	C17H20CINO3[3]	C17H19NO3[2]
Molecular Weight	321.80 g/mol [3]	285.34 g/mol [2]
Appearance	White to off-white solid powder[1][3]	White to off-white powder[4]

**Table 2: Physicochemical Data** 



Property	(+)-Coclaurine Hydrochloride	(+)-Coclaurine (Free Base)
Melting Point	Data not readily available in cited literature.	220-221 °C[4]
Solubility	· Water: 5 mg/mL (ultrasonication recommended) [5] · DMSO: 50 mg/mL (ultrasonication recommended) [5]	· Water: Poorly soluble[2] · DMSO: 45 mg/mL[6] · Organic Solvents: Soluble in ethanol, methanol, acetone, chloroform, dichloromethane[2][4]
рКа	Data not readily available in cited literature. The presence of the basic nitrogen suggests the pKa will be in the physiological range, influencing ionization and solubility.	10.00 ± 0.15 (Predicted)[4]
UV-Vis (λmax)	Data not readily available in cited literature. Expected to be similar to the free base.	227 nm[7]

### **Experimental Protocols**

Detailed methodologies are crucial for the accurate and reproducible determination of physicochemical properties. The following section outlines protocols for key experimental procedures.

# **Determination of Aqueous Solubility (Shake-Flask Method)**

This method is considered the gold standard for determining thermodynamic solubility.

• Preparation: Add an excess amount of **(+)-Coclaurine hydrochloride** to a vial containing a known volume of purified water or a relevant buffer (e.g., phosphate-buffered saline, pH 7.4). The excess solid ensures that a saturated solution is achieved.



- Equilibration: Seal the vials securely and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solid.
- Phase Separation: After equilibration, allow the vials to stand, permitting the undissolved solid to settle. For complete separation of any suspended particles, centrifuge the samples at a high speed.
- Sample Analysis: Carefully withdraw a known volume of the clear supernatant. Dilute the supernatant with an appropriate solvent and analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
- Calculation: The solubility is calculated based on the measured concentration in the saturated supernatant and is typically expressed in mg/mL or µg/mL.

### **Determination of Melting Point**

The melting point provides an indication of purity and is a key physical characteristic.

- Sample Preparation: Finely powder a small amount of dry (+)-Coclaurine hydrochloride.

  Pack the powder into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.
- Apparatus Setup: Place the capillary tube into the sample holder of a calibrated melting point apparatus.
- Heating: Heat the sample at a rapid rate initially until the temperature is about 15-20°C below the expected melting point. Then, decrease the heating rate to 1-2°C per minute to ensure accurate observation.
- Data Recording: Record two temperatures: T1, the temperature at which the first drop of liquid appears, and T2, the temperature at which the entire sample has completely melted into a clear liquid. The melting point is reported as the range T1-T2.

### **Determination of pKa by Potentiometric Titration**



The acid dissociation constant (pKa) is critical for understanding the ionization state of a molecule at different pH values.

- Sample Preparation: Accurately weigh a sample of (+)-Coclaurine hydrochloride and dissolve it in a known volume of deionized, carbonate-free water.
- Titration Setup: Place the solution in a temperature-controlled titration vessel equipped with a calibrated pH electrode and a magnetic stirrer.
- Titration: Titrate the solution with a standardized solution of sodium hydroxide (NaOH) of known concentration. Add the titrant in small, precise increments.
- Data Collection: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize before proceeding.
- Data Analysis: Plot the pH of the solution versus the volume of titrant added. The pKa can be determined from the titration curve, typically corresponding to the pH at the half-equivalence point. Alternatively, the pKa can be calculated from the Henderson-Hasselbalch equation.

# Spectroscopic and Chromatographic Data Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR: While specific chemical shift data for **(+)-Coclaurine hydrochloride** is not readily available in the cited literature, a ¹H NMR spectrum for its enantiomer, (-)-Coclaurine hydrochloride, has been reported as being consistent with the structure.[3] The spectrum is expected to show characteristic signals for the aromatic protons on the two benzene rings, a methoxy group singlet, and aliphatic protons of the tetrahydroisoquinoline core.
- ¹³C NMR: The spectrum would display distinct signals for each of the 17 carbon atoms in the molecule, providing a fingerprint for structural confirmation.
- 35CI NMR: Solid-state 35CI NMR can be a powerful tool for characterizing hydrochloride salts of pharmaceuticals, providing insights into the local environment of the chloride ion and helping to distinguish between different polymorphic forms.

### Infrared (IR) Spectroscopy



An IR spectrum of **(+)-Coclaurine hydrochloride** would be expected to show characteristic absorption bands corresponding to its functional groups:

- O-H Stretch: A broad band in the region of 3550-3200 cm<sup>-1</sup> for the phenolic hydroxyl groups.
- N-H Stretch: A medium band around 3300-3500 cm<sup>-1</sup> for the secondary amine salt.
- C-H Stretch (Aromatic): Signals typically appear above 3000 cm<sup>-1</sup>.[8]
- C-H Stretch (Aliphatic): Signals typically appear below 3000 cm<sup>-1</sup>, in the 2950-2850 cm<sup>-1</sup> range.[9]
- C=C Stretch (Aromatic): Bands in the 1600-1450 cm<sup>-1</sup> region.[10]
- C-O Stretch: Strong bands for the ether and phenol groups in the 1250-1000 cm<sup>-1</sup> region.

### **Mass Spectrometry (MS)**

Liquid Chromatography-Mass Spectrometry (LCMS) data for **(+)-Coclaurine hydrochloride** is consistent with its structure, confirming the molecular weight.[11] Under typical electrospray ionization (ESI) conditions in positive mode, the expected parent ion would correspond to the free base [M+H]<sup>+</sup> at m/z 286.34.

## **Biological Activity and Signaling Pathways**

(+)-Coclaurine has been reported to exhibit several biological activities, including anti-aging effects and the ability to inhibit postsynaptic dopamine receptors.[1][5] More specifically, it has been identified as an antagonist of nicotinic acetylcholine receptors (nAChRs).

Recent research has elucidated its role in sensitizing non-small cell lung cancer (NSCLC) cells to cisplatin. Coclaurine achieves this by downregulating the EFHD2-related NOX4-ABCC1 signaling pathway. It disrupts the interaction between the transcription factor FOXG1 and the EFHD2 promoter, which reduces EFHD2 transcription.

# **Mandatory Visualizations**

The following diagrams illustrate key relationships and workflows relevant to the study of **(+)- Coclaurine hydrochloride**.



# Preparation Add excess (+)-Coclaurine HCl to known volume of solvent Equilibration | Agitate at constant temperature (24-48 hours) Separation . Settle and Centrifuge to pellet undissolved solid Analysis Withdraw clear supernatant Dilute sample Analyze concentration (e.g., HPLC-UV)

#### Workflow for Solubility Determination

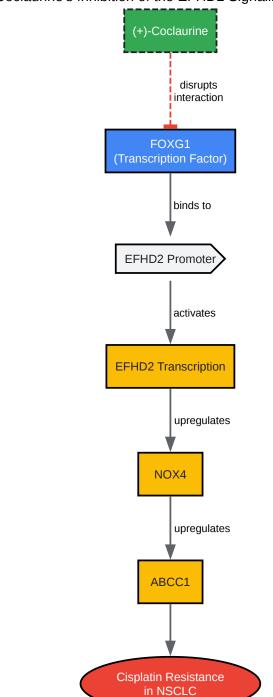
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Result

Calculate Solubility (mg/mL)

Caption: Experimental workflow for the shake-flask solubility determination method.





#### Coclaurine's Inhibition of the EFHD2 Signaling Pathway

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Caption: Signaling pathway showing (+)-Coclaurine's inhibitory effect.



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